5-Chloropyridine-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

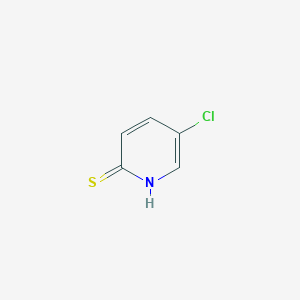

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXPASNYGUMVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397198 | |

| Record name | 5-chloropyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40771-41-3 | |

| Record name | 5-chloropyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROPYRIDINE-2-THIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloropyridine-2-thiol: Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Chloropyridine-2-thiol (CAS No: 40771-41-3), a versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. This document delves into the compound's fundamental chemical and physical properties, its structural characteristics with a focus on the influential thione-thiol tautomerism, and its reactivity. Furthermore, this guide outlines detailed synthetic protocols and explores its applications as a key intermediate in the development of pharmaceutical agents. This resource is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

This compound, also known by its tautomeric name 5-chloro-1H-pyridine-2-thione, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique structural features, including a reactive thiol group, a pyridine ring, and a chloro substituent, make it a valuable precursor for the synthesis of a wide array of more complex molecules. Particularly in the pharmaceutical industry, it serves as a crucial building block for the development of various therapeutic agents.[1][2] This guide aims to provide a detailed exploration of its chemical properties, structural nuances, synthesis, and reactivity, thereby serving as a valuable resource for scientists leveraging this compound in their research and development endeavors.

Physicochemical Properties

This compound is typically a solid at room temperature, with some sources describing it as a colorless to pale yellow substance with a pungent odor.[1][3] It exhibits solubility in a range of organic solvents but is insoluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40771-41-3 | [2][4] |

| Molecular Formula | C₅H₄ClNS | [2][4] |

| Molecular Weight | 145.61 g/mol | [2][4] |

| Appearance | Solid | |

| Melting Point | 187-192 °C | |

| Boiling Point | 215 °C (Predicted) | [3] |

| pKa | 8.09 ± 0.40 (Predicted) | [2] |

| Solubility | Soluble in organic solvents; Insoluble in water | [1] |

| InChIKey | FNXPASNYGUMVGZ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=S)NC=C1Cl | [4] |

Molecular Structure and Tautomerism

A critical aspect of the chemistry of this compound is its existence as a pair of tautomers: the thiol form (this compound) and the thione form (5-chloro-1H-pyridine-2-thione). This equilibrium is a common feature of 2- and 4-mercaptopyridines.[5]

Caption: Thiol-thione tautomerism of this compound.

The position of this equilibrium is significantly influenced by the surrounding environment. In the gas phase and in nonpolar solvents, the thiol form tends to be more stable. Conversely, in polar solvents and in the solid state, the thione form is generally the predominant tautomer.[1][5] This solvent-dependent equilibrium is crucial for understanding the reactivity of the molecule, as the nucleophilic character of the sulfur and nitrogen atoms differs between the two forms.

Spectroscopic Characterization

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine atom and the tautomeric equilibrium. In the thione form, a broad signal for the N-H proton would also be expected. For the parent compound, 2-pyridinethione, proton signals are observed in the aromatic region, with a significantly downfield-shifted and broad N-H proton signal around 13.5 ppm in DMSO-d₆.[6]

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five signals for the carbon atoms of the pyridine ring. The carbon atom attached to the sulfur (C2) is expected to have a chemical shift significantly influenced by the tautomeric equilibrium, appearing as a C=S in the thione form at a downfield position (typically >175 ppm). The chemical shifts for the other ring carbons will be consistent with a substituted pyridine system. For pyridine itself, the carbon chemical shifts are approximately: C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm.[7] The presence of the chloro and thiol/thione groups will cause further shifts.

4.3. FTIR Spectroscopy

The infrared spectrum provides key information about the functional groups present. A crucial feature would be the C=S stretching vibration, which indicates the presence of the thione tautomer, typically appearing in the region of 1100-1250 cm⁻¹. The N-H stretching of the thione form would be observed as a broad band in the 3100-3400 cm⁻¹ region. The S-H stretch of the thiol form, if present, is a weak band typically found around 2550-2600 cm⁻¹.[8] Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. For the related compound 5-nitropyridine-2-thiol, characteristic peaks for the aromatic amine stretching are observed at 1589, 1495, 1443, and 1267 cm⁻¹.[9]

4.4. Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (145.61 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom (a small M+2 peak) would be expected.[10] Fragmentation would likely involve the loss of the chlorine atom, the thiol/thione group, and potentially cleavage of the pyridine ring.

Synthesis and Reactivity

5.1. Synthesis

A common synthetic route to 2-mercaptopyridines involves the reaction of the corresponding chloropyridine with a source of sulfur. For example, 2-mercaptopyridine can be synthesized from 2-chloropyridine and thiourea.[11] A plausible synthesis for this compound could start from 2-amino-5-chloropyridine.[12] A general protocol is outlined below.

Protocol 1: Synthesis of this compound from 2-Amino-5-chloropyridine (Conceptual)

-

Step 1: Diazotization. 2-Amino-5-chloropyridine is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) at low temperature to form the corresponding diazonium salt.

-

Step 2: Sandmeyer-type reaction. The diazonium salt is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the desired thiol.

Caption: Conceptual synthetic pathway to this compound.

5.2. Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the sulfur atom, particularly in its thiolate form.

5.2.1. S-Alkylation

The thiol group can be readily alkylated by reaction with alkyl halides in the presence of a base. This is a common strategy to introduce various side chains and build more complex molecular scaffolds.

Protocol 2: General Procedure for S-Alkylation

-

Dissolve this compound in a suitable solvent (e.g., DMF, acetonitrile, or ethanol).

-

Add a base (e.g., potassium carbonate, sodium hydride, or triethylamine) to deprotonate the thiol and form the more nucleophilic thiolate.

-

Add the desired alkyl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Caption: General workflow for the S-alkylation of this compound.

5.2.2. Oxidation to Disulfide

Thiols are susceptible to oxidation, and this compound can be oxidized to form the corresponding disulfide, 2,2'-dithiobis(5-chloropyridine). This reaction can be achieved using a variety of oxidizing agents, including air in the presence of a catalyst, or reagents like hydrogen peroxide or iodine.[13] This disulfide itself can be a useful reagent in biochemistry, for example, in the study of protein thiols.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of several active pharmaceutical ingredients (APIs).

6.1. Proton Pump Inhibitors (PPIs)

One notable application is in the synthesis of proton pump inhibitors, such as Tenatoprazole.[14] These drugs are used to treat acid-related disorders of the stomach. The imidazopyridine core of Tenatoprazole is often constructed using intermediates derived from substituted pyridines, and the thioether linkage is a key structural feature.

6.2. Angiotensin II Receptor Blockers (ARBs)

While not definitively established in the provided search results for this compound specifically, related pyridine thiol derivatives are utilized in the synthesis of antihypertensive drugs like Telmisartan.[1][5] These complex heterocyclic molecules often require versatile building blocks for their multi-step synthesis.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile heterocyclic compound with a rich chemistry stemming from its thione-thiol tautomerism and the reactivity of its functional groups. Its importance as a building block in the synthesis of pharmaceuticals, particularly proton pump inhibitors, underscores its significance in medicinal chemistry. This guide has provided a detailed overview of its properties, structure, synthesis, and reactivity, offering a solid foundation for researchers and scientists working with this compound. Further investigations into its coordination chemistry and the development of new synthetic methodologies will undoubtedly continue to expand its utility in various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 4. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Pyridinethione(2637-34-5) 1H NMR [m.chemicalbook.com]

- 7. testbook.com [testbook.com]

- 8. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloropyridine-2-thiol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloropyridine-2-thiol (CAS No: 40771-41-3), a versatile heterocyclic building block crucial in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, tautomeric nature, detailed synthesis protocols, characteristic reactivity, and its role as a key intermediate in the development of therapeutic agents.

Core Molecular and Physical Properties

This compound is a substituted pyridine derivative characterized by the presence of a chlorine atom at the 5-position and a thiol group at the 2-position of the pyridine ring. Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 40771-41-3 | [1][2][3] |

| Molecular Formula | C₅H₄ClNS | [1][2] |

| Molecular Weight | 145.61 g/mol | [2][3] |

| Appearance | Colorless to pale yellow solid | [4] |

| Odor | Pungent | [4] |

| Melting Point | 187-198 °C | [3][5] |

| Solubility | Soluble in organic solvents; insoluble in water. | [6] |

| Storage | 2-8°C | [6] |

Synonyms: 5-Chloro-2-mercaptopyridine, 5-Chloro-2(1H)-pyridinethione, 3-Chloro-6-mercaptopyridine.[1][7]

The Thiol-Thione Tautomerism: A Critical Consideration

A fundamental aspect of 2-pyridinethiol chemistry is its existence in a tautomeric equilibrium with its thione form, 2(1H)-pyridinethione. In the case of this compound, this equilibrium is heavily influenced by the solvent and physical state.

Caption: Thiol-Thione Tautomerism of this compound.

While the thiol form is aromatic, the thione form benefits from the stability of the thioamide resonance.[8] In the solid state and in most non-polar organic solvents, the thione tautomer is overwhelmingly favored.[8] This is a critical insight for researchers, as the reactivity of the molecule is dictated by the predominant tautomer. For instance, reactions with electrophiles typically occur at the sulfur atom, which acts as a soft nucleophile, indicating the prevalence and reactivity of the thione form.

Synthesis and Characterization

General Synthesis Protocol

The most common and industrially relevant synthesis of pyridinethiones involves the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with a sulfur source.[9] A representative protocol for the synthesis of this compound starting from 2,5-dichloropyridine is outlined below.

Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,5-dichloropyridine in a suitable solvent such as ethanol or dimethylformamide (DMF), add a slight excess (1.1 to 1.5 equivalents) of a sulfur nucleophile like sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S).

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with an acid like acetic acid or dilute hydrochloric acid to a pH of approximately 5-6. This protonates the thiolate intermediate, causing the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the filter cake with cold water to remove inorganic salts, followed by a wash with a cold organic solvent like ethanol or diethyl ether to remove unreacted starting material.

-

Drying: Dry the purified product under vacuum to yield this compound.

Causality Note: The choice of a polar aprotic solvent like DMF can facilitate the nucleophilic aromatic substitution by stabilizing the charged intermediate (Meisenheimer complex). Acidification is crucial as the initial product is the sodium salt of the thiol, which is soluble. Protonation renders the molecule neutral, causing it to precipitate from the aqueous/alcoholic medium.

Spectroscopic Characterization

While a publicly available, citable, complete set of spectra for this compound is not readily found, we can predict its key spectral features based on data from analogous compounds like 2-amino-5-chloropyridine and general principles of spectroscopy.[10]

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the thione tautomer, a broad singlet corresponding to the N-H proton would be expected at a downfield chemical shift (>10 ppm). The proton at C6 (adjacent to the nitrogen) would be the most downfield of the ring protons, followed by the proton at C4, and finally the proton at C3. The chlorine at C5 will have a minor electronic effect on the shifts of these protons compared to unsubstituted pyridinethione.

-

¹³C NMR: The spectrum would show five distinct signals for the five carbon atoms of the pyridine ring. The C2 carbon, bonded to both sulfur and nitrogen, would appear significantly downfield (in the thioamide region, ~175-185 ppm). The C5 carbon, bonded to chlorine, would also be clearly identifiable.

-

FT-IR: The infrared spectrum provides key evidence for the dominant thione tautomer. Key vibrational bands would include:

-

N-H stretch: A broad band in the region of 3100-3000 cm⁻¹.

-

C=S stretch (Thioamide I band): A strong absorption around 1250-1100 cm⁻¹.

-

Absence of S-H stretch: The lack of a sharp, weak band around 2600-2550 cm⁻¹ is strong evidence against a significant population of the thiol tautomer.[11]

-

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 145. An isotopic peak (M+2) at m/z 147 with approximately one-third the intensity of the M⁺ peak would be characteristic, confirming the presence of one chlorine atom.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the nucleophilicity of the sulfur atom. It readily undergoes S-alkylation and S-acylation reactions with various electrophiles.

S-Alkylation: A Gateway to Thioether Derivatives

The sulfur atom can be easily alkylated using alkyl halides or other electrophiles in the presence of a base. This reaction is fundamental to its use as a building block.

Caption: General S-alkylation reaction of this compound.

This S-alkylation is a cornerstone of its utility in medicinal chemistry. The resulting pyridin-2-ylthioether moiety is a common structural motif in a variety of biologically active molecules, including anticancer and antimicrobial agents.[12][13]

Application in Pharmaceutical Synthesis: The Case of Cefapirin

While direct synthesis routes for major drugs using this compound are not widely published, its structural analog, pyridine-2-thiol, is famously used in the synthesis of the first-generation cephalosporin antibiotic, Cefapirin . The synthesis involves the displacement of a leaving group on the cephalosporin core by the sulfur nucleophile of the pyridinethiol.

Conceptual Pathway in Cephalosporin Synthesis:

-

Activation of Cephalosporin Core: The 3'-position of the 7-aminocephalosporanic acid (7-ACA) core is activated, often as an acetoxy leaving group.

-

Nucleophilic Substitution: Pyridine-2-thiol (or a derivative) is used to displace the leaving group, forming the critical C-S bond and installing the pyridin-2-ylthioether side chain.

-

N-Acylation: The amine at the 7-position is then acylated to complete the synthesis of the final active pharmaceutical ingredient (API).

This application authoritatively demonstrates the value of the pyridinethiol scaffold in constructing complex, life-saving medicines. The chlorine atom in this compound serves as an additional functional handle, allowing for further synthetic modifications, such as cross-coupling reactions, to build molecular diversity.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification: Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Serious eye damage (Category 1); Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and direct contact with skin and eyes.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its predictable reactivity, centered on the nucleophilic sulfur of its dominant thione tautomer, makes it a reliable building block for creating complex molecules. Its structural similarity to intermediates used in the synthesis of established drugs like Cefapirin underscores its importance and potential for professionals in drug discovery and development. A thorough understanding of its properties, tautomerism, and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. specialchem.com [specialchem.com]

- 2. Pyrithione - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Zinc pyrithione synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis method of zinc pyrithione - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 9. 40771-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 5-氯吡啶-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 12. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 13. 2-(5-Chloropyridin-2-yl)acetonitrile [acrospharmatech.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Chloropyridine-2-thiol for Researchers and Drug Development Professionals

Introduction: The Role and Relevance of 5-Chloropyridine-2-thiol

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and other specialty chemicals. Its unique structural features, including the pyridine ring, a thiol group, and a chloro substituent, impart a versatile reactivity profile that is highly valued in medicinal chemistry and materials science. This guide provides an in-depth exploration of two critical physicochemical properties of this compound: its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these parameters is paramount for researchers in drug discovery and development to ensure the compound's effective handling, storage, and application in synthetic protocols, as well as for the successful formulation of any resulting active pharmaceutical ingredients (APIs).

Core Physicochemical Properties and the Thiol-Thione Tautomerism

Before delving into solubility and stability, it is essential to understand the fundamental physicochemical characteristics of this compound and its existence as a pair of tautomers.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNS | --INVALID-LINK-- |

| Molecular Weight | 145.61 g/mol | --INVALID-LINK-- |

| Melting Point | 187-192 °C | --INVALID-LINK-- |

| pKa (Predicted) | 8.09 ± 0.40 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

A pivotal aspect of the chemistry of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is significantly influenced by the surrounding environment, particularly the solvent. In nonpolar solvents, the thiol form tends to predominate, whereas in polar solvents, the equilibrium shifts towards the more polar thione form[1][2]. This phenomenon has profound implications for both the solubility and the reactivity of this compound.

References

Synthesis and discovery of 5-Chloropyridine-2-thiol

An In-Depth Technical Guide to the Synthesis and Discovery of 5-Chloropyridine-2-thiol

Introduction

This compound (CAS No: 40771-41-3) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Structurally, it belongs to the class of pyridinethiols, which are known for their versatile reactivity and ability to serve as foundational scaffolds in the synthesis of more complex molecules. Its importance lies in its role as a key intermediate for building a variety of pharmaceutical and agrochemical agents.[1][2] The presence of both a reactive thiol group and a chloro-substituted pyridine ring provides two distinct points for chemical modification, making it a valuable building block for drug development professionals.

A defining characteristic of this compound is its existence in a tautomeric equilibrium with its thione form, 5-Chloro-2(1H)-pyridinethione. This dynamic equilibrium is highly sensitive to the surrounding chemical environment, including solvent polarity and physical state, which dictates its reactivity and physicochemical properties.[3][4][5] Understanding this tautomerism is fundamental to predicting its behavior in synthetic reactions and biological systems. This guide provides a comprehensive overview of the physicochemical properties, dominant synthetic pathways, experimental protocols, and applications of this important chemical entity.

Chapter 1: Physicochemical Properties and Tautomerism

The chemical behavior of this compound is intrinsically linked to its physical properties and, most critically, the thione-thiol tautomerism inherent to 2-substituted pyridinethiols.

Key Physicochemical Data

The properties of this compound are summarized below. It is important to note the variability in the reported melting point, which may be attributed to the presence of different tautomeric forms or variations in sample purity.

| Property | Value | Source(s) |

| CAS Number | 40771-41-3 | [6] |

| Molecular Formula | C₅H₄ClNS | [1][2] |

| Molecular Weight | 145.61 g/mol | [6] |

| Appearance | Colorless to pale yellow solid or liquid with a pungent odor | [1][2] |

| Melting Point | 187-192 °C or 34-36 °C | [2][7] |

| Solubility | Soluble in organic solvents; insoluble in water | [1] |

| pKa (Predicted) | 8.09 ± 0.40 | [1] |

| Synonyms | 5-Chloro-2-mercaptopyridine, 5-Chloro-2-pyridinethiol | [1][7] |

The Thione-Thiol Tautomerism

Like its parent compound, 2-mercaptopyridine, this compound exists as a mixture of two rapidly interconverting tautomers: the aromatic thiol form and the non-aromatic thione form.[5]

The equilibrium between these two forms is a critical factor in the compound's reactivity. The thiol form contains a nucleophilic sulfur atom, while the thione form possesses an amide-like structure. The position of this equilibrium is heavily influenced by the environment:

-

In nonpolar solvents and the gas phase , the thiol tautomer tends to predominate.[3][4]

-

In polar solvents and in the solid state , the more polar thione tautomer is generally the more stable and favored form.[3][4]

This behavior is crucial for synthetic planning. Reactions targeting the sulfur atom as a nucleophile (e.g., S-alkylation) may proceed more readily in conditions that favor the thiol tautomer.

Caption: Tautomeric equilibrium of this compound.

Chapter 2: Synthetic Pathways and Methodologies

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution on a suitable di-substituted pyridine precursor. The most common and industrially viable starting material is 2,5-dichloropyridine. The electron-withdrawing nature of the ring nitrogen and the second chlorine atom activates the C2 position for nucleophilic attack.

Primary Synthetic Route: Thionation of 2,5-Dichloropyridine

This route offers a direct and efficient pathway to the target molecule. The key principle is the selective displacement of the chloride at the more reactive 2-position by a sulfur nucleophile.

This is a classic and reliable method for converting halo-pyridines to pyridinethiols.[8][9] The reaction proceeds in two distinct stages: first, the formation of a stable S-(5-chloro-2-pyridyl)isothiouronium salt, followed by basic hydrolysis to release the final thiol product.

Causality: Thiourea serves as an easily handled, odorless, and effective sulfur transfer reagent. It acts as a nucleophile to displace the chloride, and the resulting isothiouronium intermediate is readily isolated and hydrolyzed under controlled basic conditions, preventing side reactions and offering high yields.

Caption: Workflow for synthesis via the thiourea method.

Experimental Protocol (Thiourea Method):

-

Salt Formation: To a solution of 2,5-dichloropyridine (1.0 eq) in ethanol (approx. 2.5 mL per mmol of pyridine), add thiourea (1.1-1.2 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.[8]

-

Isolation of Intermediate: Cool the reaction mixture to room temperature. The S-(5-chloro-2-pyridyl)isothiouronium chloride salt will often precipitate and can be collected by filtration.

-

Hydrolysis: Suspend the isolated salt in water and add a 15-20% aqueous solution of sodium hydroxide or potassium hydroxide until the mixture is strongly alkaline. Stir at room temperature for 15-30 minutes to ensure complete hydrolysis.[8]

-

Purification: (Optional) Wash the aqueous solution with a non-polar organic solvent like ethyl acetate to remove any unreacted 2,5-dichloropyridine.[8]

-

Acidification: Under an inert atmosphere (e.g., nitrogen), cool the aqueous solution in an ice bath and slowly add a 15% aqueous solution of hydrochloric acid or glacial acetic acid until the pH is approximately 4-5.

-

Final Product Isolation: The this compound product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

This method provides a more direct conversion by using the hydrosulfide anion (SH⁻) as the sulfur nucleophile.[9][10]

Causality: Sodium hydrosulfide is an inexpensive and potent nucleophile that directly introduces the thiol group in a single step. The choice of a high-boiling polar aprotic solvent like propylene glycol or N,N-dimethylformamide (DMF) is crucial to ensure the solubility of the reagents and to facilitate the nucleophilic aromatic substitution at a suitable reaction temperature.[9]

Experimental Protocol (NaSH Method):

-

Setup: In a flask equipped with a stirrer and reflux condenser, dissolve sodium hydrosulfide (NaSH, >99% anhydrous, 1.2-1.5 eq) in a suitable organic solvent such as propylene glycol or n-butanol.[9][10]

-

Reaction: Heat the solution to 120-160 °C.[10] Add 2,5-dichloropyridine (1.0 eq) portion-wise or as a solution in the same solvent.

-

Monitoring: Maintain the reaction at temperature for 10-20 hours until TLC analysis indicates the consumption of the starting material.[10]

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water.

-

Acidification: Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to a pH of 4-5 to precipitate the product.

-

Isolation: Collect the crude product by filtration.

-

Purification: The crude solid can be purified by extraction with an organic solvent (e.g., toluene, chloroform) followed by removal of the solvent, or by recrystallization.[10]

Chapter 3: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[1][2]

| Hazard Classification (GHS) | Description | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [6] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [6] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [6] |

| STOT SE (Category 3) | H335: May cause respiratory irritation | [6] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[2]

-

Contact: Avoid contact with skin, eyes, and mucous membranes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[1]

Chapter 4: Applications in Synthetic Chemistry

The primary utility of this compound is as a versatile intermediate. The thiol group can be readily alkylated, acylated, or oxidized to form disulfides, while the pyridine ring can participate in various coupling reactions or further substitutions. A common and illustrative application is its use in S-alkylation reactions to form thioethers, which are prevalent motifs in many biologically active compounds.

Caption: General workflow for S-alkylation of this compound.

This reactivity makes it a cornerstone for accessing libraries of compounds in drug discovery programs, where modifications at both the sulfur and pyridine core can be used to tune pharmacological properties.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 6. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-氯吡啶-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

- 9. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

- 10. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Potential Biological Activities of 5-Chloropyridine-2-thiol

Introduction: The Versatile Scaffold of 5-Chloropyridine-2-thiol

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom and a thiol group.[1][2] While modest in structure, this molecule serves as a crucial and versatile building block in the synthesis of a wide array of more complex molecules with significant biological activities.[1] Its utility stems from the reactivity of its functional groups—the thiol (-SH) and the chloro (-Cl) group—which allow for diverse chemical modifications. This guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of derivatives originating from the this compound core, intended for researchers and professionals in the field of drug discovery and development.

Core Compound Properties

| Property | Value | Source |

| Chemical Formula | C₅H₄ClNS | [2][3][4] |

| Molecular Weight | 145.61 g/mol | [2][3][4] |

| CAS Number | 40771-41-3 | [1][3][4] |

| Appearance | Solid | [4] |

| Melting Point | 187-192 °C | [4] |

| Primary Use | Intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyes. | [1][5] |

The this compound molecule exists in tautomeric equilibrium with its thione form, 5-chloro-1H-pyridine-2-thione. This property is fundamental to its reactivity and interactions in biological systems.

Caption: Tautomerism of this compound.

Part 1: Synthesis and Derivatization Pathways

The primary importance of this compound lies in its role as a synthon for creating libraries of derivatives with diverse biological functions. Understanding its synthesis is key to appreciating its application.

General Synthesis of the Core Scaffold

A common method for preparing this compound involves the sulfurization of a corresponding pyridine precursor. For instance, 5-chloro-2-bromopyridine can be reacted with a sulfur source like sodium sulfate to yield the target compound.[5]

Caption: A general synthetic route to this compound.

Derivatization Strategies

The true potential of this scaffold is unlocked through derivatization. The thiol group is a potent nucleophile, making it a prime site for alkylation and other substitutions to create thioether derivatives. These modifications are central to the development of novel antimicrobial and anticancer agents.

Part 2: Potential Biological Activities and Mechanisms

Research into heterocyclic compounds has revealed that pyridine and pyrimidine scaffolds are "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs.[6] Derivatives of this compound are no exception and have been investigated for a range of therapeutic applications.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine-thiol derivatives have shown considerable promise in this area.[7][8]

Antibacterial and Antifungal Potential

Studies on related pyrimidine derivatives have demonstrated that the presence of a thiol group and specific substitutions on the aromatic ring are crucial for activity. For example, the introduction of electron-withdrawing groups, such as a chloro substituent, on an associated phenyl ring has been shown to enhance antimicrobial efficacy.[7]

In a study on pyrimidine-2-thiol analogues, compounds were evaluated against a panel of bacteria and fungi. Some derivatives exhibited more potent activity than standard drugs.[7] For instance, certain compounds showed significant activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa.[7] This suggests that the core structure, when appropriately functionalized, can overcome microbial defenses.

| Organism Type | Example Species | Activity of Derivatives | Reference |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Significant Inhibition (MIC values as low as 0.87 µM/ml) | [7] |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Potent Inhibition (MIC values as low as 0.77 µM/ml) | [7] |

| Fungi | Candida albicans, Aspergillus niger | Potent Inhibition (MIC values as low as 1.68 µM/ml) | [7] |

The proposed mechanism for some of these compounds involves the inhibition of essential microbial enzymes. For example, novel 5-chloropyridine oxalamide conjugates have been investigated as potential inhibitors of E. coli DNA gyrase and C. albicans sterol 14α-demethylase (CYP51), which are validated targets for antibacterial and antifungal drugs, respectively.[9]

Anticancer Activity

The pyridine and pyrimidine nuclei are central to many anticancer drugs.[10][11] Derivatives incorporating the 2-thiol scaffold have shown potent antiproliferative activity against a range of human cancer cell lines.

Cytotoxicity and Apoptosis Induction

Newly synthesized 6-amino-5-cyano-2-thiopyrimidine derivatives have been evaluated by the National Cancer Institute (NCI) against 60 cancer cell lines. One compound, in particular, demonstrated a broad spectrum of activity with high selectivity towards leukemia cell lines.[10] Similarly, thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized from precursors like this compound, have shown potent activity against leukemia, colon cancer, melanoma, and renal cancer cell lines.[11]

The primary mechanism of action for many of these thio-derivatives is the induction of apoptosis (programmed cell death) through the intrinsic pathway.[12] This involves the modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.

Caption: Proposed intrinsic apoptosis pathway for thiol derivatives.

Enzyme Inhibition

The thiol group is chemically reactive and can interact with biological macromolecules, particularly enzymes. Thiol-dependent enzymes, which contain a critical cysteine residue in their active site, are a major class of proteins involved in various physiopathological conditions.[13]

The modification of this active site thiol can lead to either reversible or irreversible inhibition of the enzyme. This makes compounds like this compound and its derivatives interesting candidates for developing targeted enzyme inhibitors.[13] While specific enzyme targets for this compound itself are not deeply explored in the provided context, the chemical principle suggests potential activity against cysteine proteases, kinases, and other thiol-dependent enzymes that are often dysregulated in diseases like cancer and rheumatoid arthritis.[13]

Part 3: Experimental Protocols & Methodologies

To facilitate further research, this section provides standardized protocols for the synthesis and biological evaluation of derivatives based on the this compound scaffold.

Protocol 1: Synthesis of a Thioether Derivative

This protocol describes a general method for the S-alkylation of a pyridine-2-thiol derivative to generate a library of compounds for screening.

Objective: To synthesize a series of S-substituted derivatives from a 2-thiopyrimidine precursor.

Materials:

-

A 2-thiopyrimidine derivative (e.g., 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile)[10]

-

Appropriate alkyl or aryl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate and hexane for purification

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve the 2-thiopyrimidine derivative (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The base acts as a proton scavenger to generate the thiolate anion.

-

Electrophile Addition: Add the desired alkyl or aryl halide (1.1 eq) dropwise to the stirring mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate of the crude product should form.

-

Extraction: If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure S-substituted derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)[14]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized test compounds dissolved in DMSO (stock solution)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette and incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for another 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the synthesis of derivatives with potent biological activities. The existing body of research strongly supports its utility in developing novel antimicrobial and anticancer agents. The structure-activity relationship studies indicate that modifications at the thiol position and substitutions on adjacent aromatic rings are key to tuning the potency and selectivity of these compounds.

Future research should focus on:

-

Mechanism Elucidation: While apoptosis is a known mechanism, identifying specific molecular targets (e.g., particular kinases or proteases) through techniques like molecular docking and enzymatic assays will be crucial for rational drug design.[9]

-

Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), to assess their potential for in vivo efficacy.

-

Combinatorial Synthesis: Expanding the library of derivatives through combinatorial chemistry could uncover novel compounds with enhanced activity or a broader spectrum of action.

The journey from a simple chemical building block to a life-saving therapeutic is complex, but the evidence suggests that derivatives of this compound are promising candidates for continued investigation in the field of drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-氯吡啶-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloropyridine-2-thiol and its Derivatives for Advanced Research and Drug Discovery

As a cornerstone in heterocyclic chemistry, 5-Chloropyridine-2-thiol presents a versatile scaffold, pivotal for the development of novel therapeutic agents and functional materials. Its unique electronic and structural properties, stemming from the interplay between the pyridine ring, the chloro substituent, and the reactive thiol group, make it a highly valuable intermediate in organic synthesis. This guide offers a senior-level perspective on the synthesis, reactivity, and application of this compound and its derivatives, tailored for researchers and professionals in drug development.

Section 1: Core Compound Profile: this compound

This compound, also known as 5-Chloro-2-mercaptopyridine, is the foundational molecule from which a vast array of derivatives can be accessed. A thorough understanding of its fundamental properties is critical for its effective utilization in synthesis.

Physicochemical & Spectroscopic Identity

The compound is typically a colorless to pale yellow solid with a characteristic pungent odor.[1][2] It exhibits good solubility in most organic solvents but is insoluble in water.[2] Its identity is confirmed by a combination of physical and spectroscopic data.

| Property | Value | Source |

| CAS Number | 40771-41-3 | [2][3][4] |

| Molecular Formula | C₅H₄ClNS | [1][3] |

| Molecular Weight | 145.61 g/mol | [3][4] |

| Appearance | Colorless to pale yellow solid | [1][2] |

| Melting Point | 187-192 °C (Thione form) | [4] |

| pKa | 8.09 ± 0.40 (Predicted) | [2] |

| Storage | 2-8°C | [2][4][5] |

The Thiol-Thione Tautomerism: A Critical Consideration

A key feature of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms. For this compound, the equilibrium strongly favors the pyridinethione form (5-chloro-1H-pyridine-2-thione) in the solid state and in most solvents. This is crucial as it dictates the compound's reactivity. While it behaves as a thiol in certain reactions (e.g., S-alkylation), its nucleophilicity and spectroscopic properties are dominated by the thione tautomer.

Caption: Thiol-Thione tautomerism of this compound.

Safety, Handling, and Storage

This compound is classified as an irritant and is harmful if swallowed.[2][3] It can cause skin irritation, serious eye damage, and respiratory irritation.[3][4] Therefore, handling requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and should be performed in a well-ventilated fume hood.[1][2] Store the compound in a tightly sealed container in a cool, dry place, typically between 2-8°C.[4][5]

Section 2: Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step for any research program utilizing this scaffold. While several routes exist, the most common starting materials are other substituted pyridines.

Primary Synthetic Route: From Halogenated Pyridines

A common and direct method involves the nucleophilic substitution of a more reactive halogen at the 2-position of the pyridine ring with a sulfur source. One reported method involves the sulfurization of 5-chloro-2-bromopyridine.[1] A more conventional approach would utilize reagents like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

The causality here is the greater lability of the halogen at the 2-position of the pyridine ring towards nucleophilic attack, which is a well-established principle in heterocyclic chemistry.

Caption: Synthetic pathway to this compound.

Alternative Routes and Precursor Synthesis

An alternative pathway can be envisioned starting from 2-amino-5-chloropyridine, which is commercially available or can be synthesized by the chlorination of 2-aminopyridine in a strongly acidic medium.[6] The amine can be converted to a diazonium salt and subsequently displaced with a sulfur nucleophile, although this route is often lower yielding and more complex than direct substitution on a 2-halopyridine. The precursor, 2-amino-5-chloropyridine, can also be used to synthesize 5-chloro-2-nitropyridine, another versatile intermediate.[7]

Section 3: The Reactive Hub: Key Transformations and Derivatives

The synthetic utility of this compound lies in the reactivity of its thiol/thione group, which serves as a handle for extensive derivatization.

S-Alkylation: Gateway to Thioether Derivatives

The most common reaction is the S-alkylation to form stable thioether derivatives. This reaction proceeds readily by deprotonating the thiol with a mild base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) followed by the addition of an alkyl halide. This approach is fundamental for attaching various side chains to the core scaffold, a common strategy in drug design to modulate properties like solubility, lipophilicity, and target binding.[8]

Oxidation Pathways: Disulfides and Sulfonyl Chlorides

The thiol group is susceptible to oxidation. Mild oxidation, or even exposure to air in the presence of a base, can lead to the formation of the corresponding disulfide, 2,2'-dithiobis(5-chloropyridine).[9] This disulfide itself can be a useful reagent.[10][11]

More forceful oxidation is required to generate the highly valuable 5-chloropyridine-2-sulfonyl chloride. This transformation is critical as sulfonyl chlorides are powerful electrophiles, enabling the synthesis of sulfonamides, sulfonates, and other derivatives. Traditional methods often use hazardous reagents like chlorine gas.[12] A more modern and lab-friendly approach involves using reagents like trichloroisocyanuric acid in an aqueous acetonitrile mixture.[12]

Caption: Major reaction pathways for this compound.

Application in Heterocyclic Synthesis

The derivatives of this compound are excellent precursors for constructing more complex fused heterocyclic systems. For example, S-alkylated derivatives bearing an appropriate functional group on the alkyl chain can undergo intramolecular cyclization to form thienopyridine systems, which are themselves important pharmacophores.[13]

Section 4: Medicinal Chemistry Applications

The pyridine ring is considered a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[14] The this compound scaffold provides a robust platform for generating libraries of compounds for biological screening.

A Privileged Scaffold in Drug Design

The chlorine atom at the 5-position can engage in halogen bonding and provides lipophilicity, while the sulfur at the 2-position serves as a versatile anchor point for introducing a wide variety of functional groups (R). This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

| Derivative Class | Biological Activity | Example Target/Indication | Reference |

| Thioethers | Anticancer, Antimicrobial | Various Kinases, Bacterial enzymes | [14][15] |

| Sulfonamides | Enzyme Inhibition | Urease, Carbonic Anhydrase | [14] |

| Thiazolidinones | Anticancer | Tubulin polymerization | [14] |

| Heterocyclic Hybrids | Antibacterial, Antioxidant | Bacterial cell wall, ROS scavenging | [15] |

Case Studies: Bioactive Derivatives

Research has shown that derivatives of related scaffolds, such as nitropyridines, exhibit a wide range of biological activities. For instance, 2-chloro-5-nitropyridine, a related precursor, has been used to synthesize potent urease inhibitors for treating gastric diseases, anticancer agents, and insecticides.[14] Similarly, hybrids incorporating pyrazole and thiazole moieties onto a chloropyridine core have demonstrated significant antibacterial and antioxidant activity.[15] These examples underscore the vast potential of the this compound scaffold in generating novel bioactive molecules.

Section 5: Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a clear path from starting material to purified product with expected outcomes.

Protocol: General S-Alkylation of this compound

-

Principle: This protocol describes the nucleophilic substitution reaction where the thiolate anion of this compound attacks an alkyl halide to form a thioether. The reaction's success is validated by the consumption of the starting material (monitored by TLC) and isolation of a new product with the expected mass (verified by MS).

-

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

-

Step-by-Step Methodology:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes. The formation of the potassium salt often results in a color change.

-

Add the alkyl halide (1.1 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure thioether.

-

-

Expected Results: The product will be a new compound, typically an oil or solid, lacking the thiol proton in ¹H NMR and showing a molecular ion peak in mass spectrometry corresponding to the addition of the alkyl group minus HBr/HI.

Protocol: Oxidation to 5-Chloropyridine-2-sulfonyl Chloride

-

Principle: This protocol utilizes trichloroisocyanuric acid (TCCA) as a potent oxidizing and chlorinating agent to convert the thiol directly to the highly reactive sulfonyl chloride.[12] The protocol's integrity is confirmed by the complete disappearance of the starting material and the isolation of a moisture-sensitive product that can be used immediately in subsequent reactions (e.g., sulfonamide formation).

-

Materials:

-

This compound (1.0 eq)

-

Trichloroisocyanuric acid (TCCA) (~1.5 eq, check stoichiometry)

-

Acetonitrile (ACN)

-

Water

-

Ice bath

-

Ethyl acetate

-

1% HCl (aq), cold

-

-

Step-by-Step Methodology:

-

Prepare a stirring solution of this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

-

Cool the solution in an ice-water bath to 0-5 °C.

-

Add TCCA portion-wise, ensuring the internal temperature does not exceed 5 °C. An exothermic reaction is expected.

-

Stir the mixture vigorously in the ice bath for 30-60 minutes after the addition is complete. A precipitate of cyanuric acid will form.

-

Filter the reaction mixture to remove the cyanuric acid precipitate, washing the solid with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel. Wash the organic layer with cold 1% aqueous HCl, then with cold brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (bath < 30 °C) to minimize hydrolysis of the product.

-

The resulting 5-chloropyridine-2-sulfonyl chloride is often used immediately in the next step without further purification due to its reactivity.

-

-

Expected Results: The product is a highly reactive solid or oil. Characterization is typically done by derivatizing it immediately (e.g., reacting with an amine to form a stable sulfonamide) and confirming the structure of the derivative.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-氯吡啶-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 40771-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 7. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 10. Thiol oxidation by 2,2'-dithiodipyridine causes a reversible increase in cytoplasmic free Ca2+ concentration in pancreatic beta-cells. Role for inositol 1,4,5-trisphosphate-sensitive Ca2+ stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiol oxidation by 2,2'-dithiodipyridine causes a reversible increase in cytoplasmic free Ca2+ concentration in pancreatic beta-cells. Role for inositol 1,4,5-trisphosphate-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Commercial availability and suppliers of 5-Chloropyridine-2-thiol

An In-Depth Technical Guide to 5-Chloropyridine-2-thiol: Commercial Availability, Synthesis, and Applications for Researchers

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 40771-41-3), a critical heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will explore its chemical properties, commercial landscape, synthetic routes, and functional applications, offering field-proven insights into its practical use.

Introduction: The Strategic Importance of this compound

This compound, also known as 5-Chloro-2-mercaptopyridine, is a bifunctional organic compound featuring a pyridine ring substituted with both a chlorine atom and a thiol group.[1] Its chemical formula is C₅H₄ClNS.[1][2][3] This unique structure makes it a highly versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, while the reactive thiol and chloro- functionalities offer two distinct points for synthetic elaboration.[4][5]

The compound exists in a tautomeric equilibrium with its thione form, 5-chloro-1H-pyridine-2-thione, a crucial consideration for its reactivity and handling.[3] Its utility lies in its ability to serve as a nucleophile via the sulfur atom, enabling the construction of thioethers, which are key structural motifs in many biologically active compounds.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is paramount for its effective use in experimental design. The data presented below is aggregated from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 40771-41-3 | [1][3][6] |

| Molecular Formula | C₅H₄ClNS | [1][2][3] |

| Molecular Weight | 145.61 g/mol | [3][6] |

| Appearance | Solid | [6][7] |

| Melting Point | 187-192 °C | [6][7] |

| pKa | 8.09 ± 0.40 (Predicted) | [1] |

| Solubility | Soluble in most organic solvents; insoluble in water. | [1] |

| Storage Temperature | 2-8°C | [1][6][7] |

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from research-grade quantities (grams) to bulk industrial scales (kilograms). When procuring this reagent, purity is a critical parameter, with most suppliers offering grades of 95% or higher.

| Supplier | Product Name | Purity | Example Product Number |

| Sigma-Aldrich (Merck) | This compound | 95% | 734764 |

| Parchem | This compound | - | - |

| Alkali Scientific | This compound | - | 734764-1G |

| Allschoolabs | This compound | 95% | - |

| Santa Cruz Biotechnology | This compound | - | - |

| Chem-Impex | 5-Chloro-2-pyridinecarboxaldehyde | ≥ 98% (GC) | 08179 |

| Amerigo Scientific | 5-Chloropyrimidine-2-thiol (95%) | 95% | - |

*Note: Some suppliers may list related derivatives. Always verify the exact structure and CAS number before purchasing.

For researchers, suppliers like Sigma-Aldrich offer convenient, smaller quantities with detailed documentation such as Certificates of Analysis (COA).[6] For bulk or manufacturing needs, contacting suppliers like Parchem or specialty chemical manufacturers directly is advisable to secure supply chains and negotiate pricing.[8]

Synthesis, Reactivity, and Mechanistic Insights

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and its fundamental reactivity.

Common Synthetic Pathway

A prevalent laboratory method involves the sulfurization of a corresponding halo-pyridine, such as 5-chloro-2-bromopyridine.[2] This nucleophilic aromatic substitution reaction replaces the more labile bromine atom with a sulfur-containing nucleophile.

Caption: General synthesis scheme for this compound.

Key Reactivity: The Thiol/Thione Group

The thiol group is the primary center of reactivity, making this compound an excellent precursor for thioether derivatives. The sulfur atom acts as a soft nucleophile, readily participating in reactions like S-alkylation and S-arylation. This reactivity is fundamental to its role as a building block.

Caption: Core reactivity of this compound in synthesis.

This reaction is causal to its utility in drug development. By choosing an appropriate "R-X" group that contains other functionalities or pharmacophores, medicinal chemists can rapidly generate libraries of diverse compounds for biological screening.

Applications in Drug Discovery and Organic Synthesis

The pyridine scaffold is a cornerstone of modern pharmaceuticals, and functionalized pyridines like this compound are invaluable.[4][5]

-

Pharmaceutical Intermediates: It serves as a key building block for active pharmaceutical ingredients (APIs). The thioether linkage formed from the thiol group is a common and stable structural element in many drugs. While specific drug syntheses are often proprietary, the literature shows extensive use of related chloropyridines in creating agents for various therapeutic areas.[1][9] For example, nitropyridine derivatives, which share a similar substitution pattern, are precursors for compounds with anticancer, herbicidal, and urease-inhibiting activities.[4]

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs accessible from this intermediate are relevant in the development of novel pesticides and herbicides.[1]

-

Corrosion Inhibitors: The thiol group can coordinate to metal surfaces, giving it applications as a corrosion inhibitor.[1]

Quality Control and Analytical Protocols

Ensuring the purity and identity of starting materials is a foundational principle of chemical research and manufacturing, especially in a regulated environment like pharmaceuticals.

Standard Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of this compound and quantifying potential impurities. A well-developed reversed-phase HPLC method can effectively separate the main compound from starting materials or side-products.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identity of the compound.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination.

Protocol: Purity Assessment by HPLC-UV

While a specific, validated protocol for this exact compound must be developed in-house, the following serves as an expert-recommended starting point based on similar structures.[10]

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both potentially acidified with 0.1% formic or phosphoric acid to ensure sharp peak shapes. A starting point could be a 50:50 isocratic flow.

-

Flow Rate: 0.7 - 1.0 mL/min.

-

Column Temperature: 40 °C.[10]

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength where the chromophore absorbs strongly, likely around 254 nm.[10]

-

Standard Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase B).

-

Sample Preparation: Prepare the sample to be tested at a similar concentration.

-

Analysis: Run the standard and sample. Purity is determined by comparing the area of the main peak to the total area of all peaks (Area % method).

This protocol is a self-validating system. System suitability tests (e.g., retention time reproducibility, peak asymmetry) should be performed with the standard before analyzing samples to ensure the system is performing correctly.

Safety, Handling, and Storage

This compound is an irritant and harmful if swallowed.[2][3] Adherence to strict safety protocols is mandatory.

| Hazard Class | GHS Pictogram(s) | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed.[3][6] |

| Skin Irritation (Category 2) | Danger | H315: Causes skin irritation.[3][6] |

| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage.[3][6] |

| STOT - Single Exposure (Category 3) | Danger | H335: May cause respiratory irritation.[3][6] |

Mandatory Handling Protocol

-

Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA or EN166 standards.[2][12]

-

Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.[2] If contact occurs, rinse the affected area immediately with copious amounts of water and seek medical advice.[2]

-

Handling Solids: When weighing or transferring the solid, do so carefully to minimize dust formation.

-

Disposal: Dispose of waste materials according to local, regional, and national regulations.[11] Do not allow it to enter the environment.

Storage

Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[1][6][7] The storage area should be dry and well-ventilated.[11]

Conclusion

This compound is a commercially accessible and synthetically valuable building block for professionals in chemistry and drug discovery. Its defined reactivity, centered on the thiol group, combined with the versatile pyridine core, provides a reliable platform for the synthesis of novel and complex molecular architectures. By understanding its properties, sourcing it from reputable suppliers, and adhering to rigorous safety and handling protocols, researchers can effectively leverage this intermediate to advance their scientific and developmental objectives.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C5H4ClNS | CID 3843730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. This compound 95 40771-41-3 [sigmaaldrich.com]

- 7. 5-氯吡啶-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. parchem.com [parchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Chloropyridine-2-thiol

Introduction: The Versatility of the 5-Chloropyridine-2-thiol Scaffold

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties and multiple reactive sites—the sulfur and nitrogen atoms, and the pyridine ring itself—make it a versatile starting material for the synthesis of a diverse array of novel derivatives. The presence of the chlorine atom at the 5-position further modulates the reactivity of the pyridine ring and provides an additional site for functionalization. This compound exists in a tautomeric equilibrium between the thiol and thione forms, a crucial consideration for its reactivity, particularly in alkylation reactions.

This guide provides detailed protocols for the synthesis of various derivatives of this compound, including S-alkylation, N-alkylation, and oxidation to sulfonyl chlorides and sulfonic acids. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific research needs.

Thiol-Thione Tautomerism: A Key to Understanding Reactivity